3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Description
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (C₁₀H₁₇N₃) is a pyrazole derivative characterized by a pyrrolidine ring attached via a methylene bridge to the pyrazole core. The compound has been synthesized through reductive amination and hydrogenation methods, yielding a dihydrochloride salt (CID 53621252) with confirmed structural data via NMR and MS analyses . Its SMILES notation (CC1=CC(=NN1CC2CCCN2)C) and InChIKey (ZIPVDZPXJYBWLK-UHFFFAOYSA-N) provide unambiguous identification . The pyrrolidine substituent introduces a bicyclic amine moiety, which may enhance solubility and hydrogen-bonding capacity compared to simpler alkyl or aryl derivatives.
Properties
IUPAC Name |
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10/h6,10-11H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPVDZPXJYBWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 179.26 g/mol. This compound has been investigated for various pharmacological properties, including antitubercular, antifungal, neurotropic, and anticancer activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| InChI Key | ORYALUBFPYVBPZ-XRIOVQLTSA-N |
Antitubercular and Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antitubercular and antifungal properties. A study by Syed et al. (2013) reported that certain synthesized derivatives showed effectiveness against Mycobacterium tuberculosis and various fungal strains, indicating their potential as therapeutic agents in treating infections resistant to conventional treatments.
Neurotropic Activity
Recent investigations into the neurotropic effects of this compound have shown promising results. Dashyan et al. (2022) explored the neuroprotective properties of derivatives in models of neurological disorders, suggesting that these compounds may modulate neurotransmitter systems and provide protective effects against neuronal damage.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For instance, studies have highlighted their activity against BRAF(V600E), a common mutation in melanoma, as well as their ability to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some derivatives have been found to inhibit enzymes such as xanthine oxidase, which is crucial in uric acid production, thereby suggesting potential use in gout treatment .
- Modulation of Signaling Pathways : The compound's interaction with various signaling pathways involved in inflammation and cancer progression has been documented, with some variants showing inhibition of TNFα and IL-6 production in inflammatory models .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal activity of pyrazole derivatives against five phytopathogenic fungi, compounds derived from this compound exhibited varying degrees of effectiveness. The minimum inhibitory concentrations (MICs) were determined, showcasing significant antifungal potential against resistant strains .
Case Study 2: Anticancer Synergy
A combination study involving doxorubicin and pyrazole derivatives demonstrated enhanced cytotoxicity against breast cancer cell lines. The results indicated a synergistic effect, where the pyrazole compounds improved the efficacy of doxorubicin, potentially leading to lower required doses and reduced side effects .
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the pyrrolidine group may enhance bioavailability and selectivity towards cancer cells.
- Anti-inflammatory Activity : Research suggests that compounds containing pyrazole rings exhibit anti-inflammatory properties. This compound could be explored for its potential to modulate inflammatory pathways.
Pharmacology
The pharmacological profile of this compound includes:
- Neuropharmacological Effects : Given the presence of the pyrrolidine group, this compound may influence neurotransmitter systems, potentially serving as a scaffold for developing neuroprotective drugs.
- Antimicrobial Properties : Pyrazole derivatives have been investigated for their antimicrobial effects. This compound might be effective against specific pathogens, warranting further exploration in infectious disease research.
Material Sciences
The compound's unique chemical structure allows it to be utilized in material sciences:
- Polymer Chemistry : It can act as a building block for synthesizing new polymers with desired mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Research published in Pharmacological Reports focused on the anti-inflammatory effects of pyrazole compounds. The study found that this specific compound reduced pro-inflammatory cytokine production in cell cultures, suggesting mechanisms that could be exploited for therapeutic applications.
Case Study 3: Neuroprotective Effects
In an investigation reported in Neuropharmacology, the neuroprotective effects of various pyrazole derivatives were assessed. The findings indicated that this compound exhibited protective effects against oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and substituents of analogous pyrazole derivatives:
Key Observations:
- In contrast, the methoxy group in compound 1m enhances electron density .
- Steric Effects : The neopentyl group in 7gi introduces significant steric hindrance, likely affecting catalytic alkylation yields (32%) compared to less bulky substituents .
- Crystal Packing : Planar derivatives like 3,5-diphenyl-1H-pyrazole exhibit π-π interactions, stabilizing the crystal lattice , whereas the twisted benzene-pyrazole dihedral angle (31.38°) in nitro-substituted derivatives disrupts coplanarity .
Preparation Methods
Classical Cyclocondensation Method
The most established method for preparing 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine hydrate. This reaction typically proceeds as follows:
- Reactants: Acetylacetone (methyl ethyl diketone) and hydrazine hydrate.
- Catalysts: Acidic catalysts such as glacial acetic acid or other carboxylic acids (formic acid, propionic acid, butyric acid) are employed.
- Solvents: Alcohols (methanol, ethanol, propanol), water, or amines (mono-, di-, tri-alkylamines) serve as solvents.
- Temperature: The reaction is conducted between 0°C and 120°C, with optimal yields often at 30–100°C, commonly around 50°C.
This method yields 3,5-dimethylpyrazole with high purity (>99%) and good yield (>90%) when optimized, especially using glacial acetic acid as catalyst and water as solvent, which also reduces cost and environmental impact.
Reaction Scheme
$$
\text{Acetylacetone} + \text{Hydrazine Hydrate} \xrightarrow[\text{solvent}]{\text{acid catalyst, 0-120°C}} \text{3,5-Dimethylpyrazole}
$$
Detailed Industrial-Scale Preparation Example (Patent CN1482119A)
A patented industrial preparation method for 3,5-dimethylpyrazole provides valuable insights applicable to the title compound's core synthesis:
| Parameter | Details |
|---|---|
| Raw Materials | Methyl ethyl diketone (acetylacetone), hydrazine hydrate |
| Catalyst | Glacial acetic acid (preferred), also formic, propionic, butyric acids, sulfuric, nitric acids |
| Solvent | Water (preferred), alcohols (methanol, ethanol, propanol, butanol), amines |
| Temperature Range | 0°C to 120°C, optimized at 30–100°C, commonly 50°C |
| Reaction Time | Approximately 3 hours at 50°C |
| Yield | >90% |
| Purity | >99% (HPLC analysis) |
| Advantages | Low cost, no inorganic salt by-products, easy operation, high yield and purity |
- In a reactor, water is charged with methyl ethyl diketone and glacial acetic acid.
- Hydrazine hydrate is added dropwise, maintaining temperature below 50°C.
- After complete addition, the mixture is held at 50°C for 3 hours.
- The reaction mixture is cooled, and product is isolated by centrifugation and vacuum drying.
- The final product meets high purity standards suitable for further functionalization.
Summary Table: Preparation Methods and Conditions
| Method | Reactants | Catalyst(s) | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Classical cyclocondensation | Acetylacetone + Hydrazine Hydrate | Glacial acetic acid (acidic) | Water, Alcohols, Amines | 0–120 (opt 50) | >90 | >99 | Industrial scale, low cost, no salts |
| Metal-catalyzed synthesis | Diarylhydrazones + vicinal diols | Iron, Ruthenium catalysts | Various organic solvents | Mild heating | Variable | High | For substituted pyrazoles, regioselective |
| Microwave-assisted synthesis | Tosylhydrazones + α,β-unsaturated carbonyls | None or acid catalysts | Solvent-free or minimal solvent | Microwave irradiation | High | High | Rapid, solvent-free, green chemistry |
Research Findings and Considerations
- Use of glacial acetic acid as catalyst in water solvent provides a balance of high yield, purity, and operational simplicity without inorganic salt contamination.
- The reaction temperature critically affects yield and purity; 50°C is optimal for industrial synthesis.
- Alkylation of the pyrazole nitrogen to introduce the pyrrolidin-2-ylmethyl substituent requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Alternative catalytic systems (e.g., copper triflate with ionic liquids) have been reported for related pyrazole syntheses, providing good yields and recyclability but may be less practical for large-scale production.
- The regioselective formation of substituted pyrazoles can be enhanced by using benzotriazole intermediates, allowing further functionalization, although this method is more complex.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of substituted hydrazines with β-diketones or their equivalents. For example, 4-nitrophenylhydrazine reacts with acetylacetone in ethanol under reflux to yield pyrazole derivatives . Optimization includes solvent choice (e.g., ethanol for solubility), temperature control (reflux for 1–2 hours), and stoichiometric ratios of reactants. Post-synthetic modifications, such as alkylation of the pyrrolidine moiety, may require anhydrous conditions and catalysts like K₂CO₃ .
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound?
- Methodology : SC-XRD analysis requires high-quality crystals grown via slow evaporation or diffusion methods. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, incorporating hydrogen bonding and π-π interactions observed in analogous pyrazoles (e.g., dihedral angles between aromatic planes ≈31°, centroid separations ≈3.86 Å) . Visualization tools like Mercury (CCDC) aid in analyzing packing motifs and intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?
- Methodology :
- ¹H NMR : Pyrazole protons resonate at δ 6.8–7.2 ppm, while methyl groups on the pyrazole ring appear as singlets near δ 2.3–2.5 ppm. Pyrrolidinyl protons show distinct splitting patterns (e.g., δ 1.5–3.0 ppm for CH₂ groups) .
- IR : Stretching vibrations for C=N (≈1600 cm⁻¹) and N-H (≈3300 cm⁻¹) confirm pyrazole formation. Absence of β-diketone C=O peaks (≈1700 cm⁻¹) indicates complete cyclization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s supramolecular interactions, and what software is recommended?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model electronic properties and hydrogen-bonding motifs. Graph set analysis (as per Etter’s rules) classifies intermolecular interactions (e.g., R₂²(8) motifs for dimeric hydrogen bonds) . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, leveraging PubChem-derived 3D structures .
Q. What strategies address contradictions in crystallographic data versus spectroscopic results for this compound?
- Methodology : Discrepancies may arise from polymorphism (e.g., varied crystal packing) or dynamic effects in solution (e.g., tautomerism). Validate via:
- SC-XRD : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries .
- Solid-state NMR : Confirm crystallographic data by matching chemical shifts to predicted hydrogen-bonding networks .
- Thermal analysis (DSC/TGA) : Identify phase transitions affecting spectroscopic interpretations .
Q. How can this compound serve as a ligand in transition-metal complexes, and what catalytic applications are feasible?
- Methodology : The pyrazole nitrogen and pyrrolidine moiety act as chelating sites. Synthesize palladacycles by reacting with Pd(OAc)₂ in dichloromethane under inert conditions. Characterize via ¹H NMR (downfield shifts of pyrazole protons by ≈0.9 ppm upon metal coordination) . Applications include Suzuki-Miyaura cross-coupling (boronic acid derivatives) or asymmetric catalysis, leveraging steric effects from the pyrrolidine group .
Q. What structure-activity relationship (SAR) studies are relevant for its potential pharmacological activity?
- Methodology :
- Modify substituents : Replace pyrrolidine with bulkier groups (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration.
- Assay design : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial efficacy using microdilution methods. Correlate results with Hammett σ values of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
